molecular formula C10H15BrN4O B10913380 (4-bromo-1-ethyl-1H-pyrazol-3-yl)(piperazin-1-yl)methanone

(4-bromo-1-ethyl-1H-pyrazol-3-yl)(piperazin-1-yl)methanone

Cat. No.: B10913380
M. Wt: 287.16 g/mol
InChI Key: GDIMSNRZHUDRQY-UHFFFAOYSA-N
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Description

(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)(PIPERAZINO)METHANONE is a chemical compound that features a pyrazole ring substituted with a bromine atom and an ethyl group, along with a piperazine moiety attached via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)(PIPERAZINO)METHANONE typically involves the formation of the pyrazole ring followed by the introduction of the piperazine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving an alkyne and a diazo compound . The piperazine moiety is then introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, solvent, and catalysts to facilitate efficient production. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)(PIPERAZINO)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom. Coupling reactions can produce biaryl compounds with extended conjugation.

Scientific Research Applications

(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)(PIPERAZINO)METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)(PIPERAZINO)METHANONE involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the piperazine moiety can enhance solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

What sets (4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)(PIPERAZINO)METHANONE apart is its specific combination of substituents, which confer unique chemical and biological properties

Properties

Molecular Formula

C10H15BrN4O

Molecular Weight

287.16 g/mol

IUPAC Name

(4-bromo-1-ethylpyrazol-3-yl)-piperazin-1-ylmethanone

InChI

InChI=1S/C10H15BrN4O/c1-2-15-7-8(11)9(13-15)10(16)14-5-3-12-4-6-14/h7,12H,2-6H2,1H3

InChI Key

GDIMSNRZHUDRQY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N2CCNCC2)Br

Origin of Product

United States

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